7-Methyl-7-azaspiro[3.5]nonan-2-ol
Description
7-Methyl-7-azaspiro[3.5]nonan-2-ol is a spirocyclic compound featuring a nitrogen atom at the 7-position (azaspiro core), a methyl group on the nitrogen, and a hydroxyl group at the 2-position. Its molecular formula is C₁₀H₁₉NO (molecular weight: 169.268 g/mol) . This compound is primarily utilized in drug discovery as a building block for synthesizing bioactive molecules, with a commercial price of $223 per 250mg . Its spirocyclic architecture confers conformational rigidity, which is advantageous in medicinal chemistry for enhancing target binding and metabolic stability.
Properties
IUPAC Name |
7-methyl-7-azaspiro[3.5]nonan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-4-2-9(3-5-10)6-8(11)7-9/h8,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXSUHZVUUODFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-azaspiro[3.5]nonan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing both nitrogen and hydroxyl functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as ethanol or methanol to dissolve the reactants .
Industrial Production Methods
Industrial production of 7-Methyl-7-azaspiro[3.5]nonan-2-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7-azaspiro[3.5]nonan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler spirocyclic amine.
Substitution: The nitrogen atom can participate in substitution reactions, where the hydrogen attached to it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in the formation of amines .
Scientific Research Applications
7-Methyl-7-azaspiro[3.5]nonan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-7-azaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets. The nitrogen atom and hydroxyl group play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations
Hydroxyl Group Derivatives
- 7-Azaspiro[3.5]nonan-2-ol hydrochloride (CAS 587869-08-7): Molecular Formula: C₈H₁₆ClNO (177.68 g/mol). Key Features: Lacks the methyl group at the 7-position but includes a hydrochloride salt, enhancing solubility for pharmaceutical applications . Applications: Intermediate in synthesizing kinase inhibitors or neuromodulators.
- 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol hydrochloride: Molecular Formula: C₉H₁₄ClF₃NO (259.67 g/mol). Key Features: Trifluoromethyl group increases lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs .
Methanol Derivatives
- {7-Methyl-7-azaspiro[3.5]nonan-2-yl}methanol: Molecular Formula: C₁₀H₁₉NO (169.268 g/mol). Key Features: Replaces the hydroxyl group with a hydroxymethyl group, altering polarity and reactivity for coupling reactions .
Protective Group Modifications
- tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203662-66-2): Molecular Formula: C₁₄H₂₂N₂O₂ (262.34 g/mol). Key Features: Boc-protected amine and cyano group enable selective deprotection for peptide synthesis .
- 7-Boc-7-azaspiro[3.5]nonane-2-methanol (CAS 1356476-27-1): Molecular Formula: C₁₄H₂₅NO₃ (255.36 g/mol). Applications: Used in fragment-based drug design due to its stability and solubility in organic solvents .
Heteroatom and Functional Group Variations
- (2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol: Molecular Formula: C₉H₁₇NO₂ (171.24 g/mol). Key Features: Oxygen atom (oxa) replaces one nitrogen, altering electronic properties and hydrogen-bonding capacity .
- 7-Azaspiro[3.5]nonan-2-one (CAS 1365570-36-0): Molecular Formula: C₈H₁₃NO (139.20 g/mol). Key Features: Ketone group at the 2-position instead of hydroxyl, enabling nucleophilic additions for diversification .
Aromatic and Material Science Derivatives
- 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one (CAS 1909313-86-5): Molecular Formula: C₁₃H₁₅NO₂ (217.26 g/mol). Applications: Phenyl group enhances π-π stacking interactions, useful in material science for creating thermally stable polymers .
Comparative Data Table
Biological Activity
Overview
7-Methyl-7-azaspiro[3.5]nonan-2-ol is a spirocyclic compound with significant potential in various biological applications. Its unique structure, characterized by a nitrogen atom and a hydroxyl group, allows it to interact with specific molecular targets, influencing numerous biochemical pathways. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C9H17NO
- Molecular Weight : 155.24 g/mol
- Physical Form : Light yellow solid
- Purity : ≥97%
The biological activity of 7-Methyl-7-azaspiro[3.5]nonan-2-ol is primarily attributed to its interaction with enzymes and receptors. The nitrogen atom and hydroxyl group are crucial for binding to these biological targets, which can modulate various pathways such as metabolic processes and signal transduction.
Biological Applications
-
Therapeutic Potential :
- GPR119 Agonist Activity : Research has shown that derivatives of 7-Methyl-7-azaspiro[3.5]nonan-2-ol exhibit agonistic properties towards GPR119, a receptor implicated in glucose homeostasis and insulin secretion. Compound 54g, a derivative of this class, demonstrated significant glucose-lowering effects in diabetic rat models .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation .
-
Research Applications :
- Used as a building block in the synthesis of more complex molecules in medicinal chemistry.
- Investigated for its role in studying biological pathways and mechanisms .
Case Study 1: GPR119 Agonists
In a study focused on the design and synthesis of novel GPR119 agonists, researchers identified that certain modifications to the azaspiro structure enhanced its potency and pharmacokinetic profile in vivo. The optimized compound showed a favorable glucose-lowering effect in Sprague-Dawley rats, indicating potential for diabetes treatment .
Case Study 2: Antimicrobial Screening
A recent screening of spirocyclic compounds, including derivatives of 7-Methyl-7-azaspiro[3.5]nonan-2-ol, revealed promising antimicrobial activity against a range of bacteria. The exact mechanism was hypothesized to involve disruption of bacterial cell wall synthesis, although further studies are needed to confirm these findings .
Comparative Analysis
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 7-Methyl-7-azaspiro[3.5]nonan-2-ol | Spirocyclic with N & OH groups | GPR119 agonist; Antimicrobial potential |
| 2-Methyl-7-azaspiro[3.5]nonan-2-one | Similar spirocyclic structure | Potentially similar activity but less studied |
| (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol | Hydroxymethyl derivative | Altered reactivity; different pharmacological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
